molecular formula C19H17N3O3 B2891618 Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396892-86-6

Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2891618
CAS No.: 1396892-86-6
M. Wt: 335.363
InChI Key: OOMGZBDVLNWXJY-CMDGGOBGSA-N
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Description

Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cinnamamide and ethyl ester functionalities adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate typically involves the condensation of appropriate pyrazole and pyridine derivatives. One common method includes the reaction of ethyl 5-aminoopyrazolo[1,5-a]pyridine-3-carboxylate with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl ester or cinnamamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The cinnamamide moiety may facilitate binding to specific proteins or enzymes, while the pyrazolo[1,5-a]pyridine core could interact with nucleic acids or other biomolecules. These interactions can lead to modulation of biological processes, such as inhibition of enzyme activity or alteration of gene expression .

Comparison with Similar Compounds

Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-aminoopyrazolo[1,5-a]pyridine-3-carboxylate: Lacks the cinnamamide moiety, which may result in different biological activities.

    Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate:

Properties

IUPAC Name

ethyl 5-[[(E)-3-phenylprop-2-enoyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-2-25-19(24)16-13-20-22-11-10-15(12-17(16)22)21-18(23)9-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,21,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMGZBDVLNWXJY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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